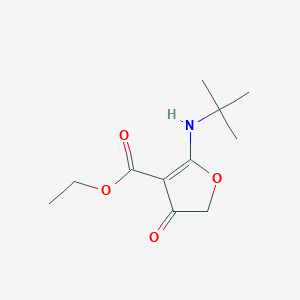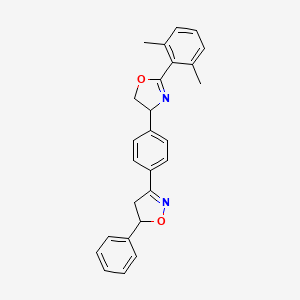![molecular formula C13H6O3 B15210284 6,8-Methanonaphtho[1,2-c]furan-1,3-dione CAS No. 28374-54-1](/img/structure/B15210284.png)
6,8-Methanonaphtho[1,2-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Methanonaphtho[1,2-c]furan-1,3-dione is a complex organic compound with the molecular formula C13H6O3. It is known for its unique structure, which includes a fused furan ring and a methano bridge, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the fused ring structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Methanonaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
6,8-Methanonaphtho[1,2-c]furan-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Methanonaphtho[2,3-c]furan-1,3-dione: This compound has a similar fused ring structure but differs in the position of the methano bridge.
Naphtho[2,3-c]furan-1,3-dione: This compound lacks the methano bridge, making it structurally simpler.
Uniqueness
6,8-Methanonaphtho[1,2-c]furan-1,3-dione is unique due to its specific ring fusion and methano bridge, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
28374-54-1 |
|---|---|
Molekularformel |
C13H6O3 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
7-oxatetracyclo[10.1.1.02,10.05,9]tetradeca-1,3,5(9),10,12-pentaene-6,8-dione |
InChI |
InChI=1S/C13H6O3/c14-12-9-2-1-8-7-3-6(4-7)5-10(8)11(9)13(15)16-12/h1-3,5H,4H2 |
InChI-Schlüssel |
PAHFSJQEGHPBFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC1=C3C=CC4=C(C3=C2)C(=O)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)

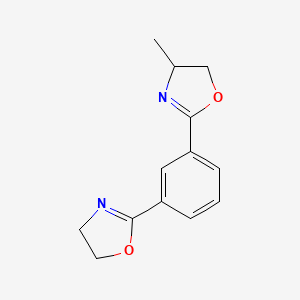
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
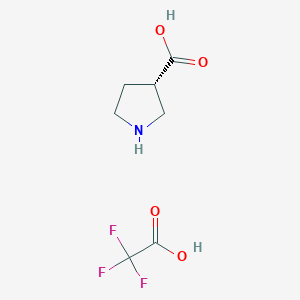
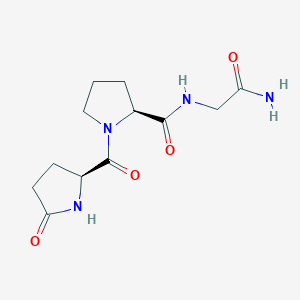
![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)
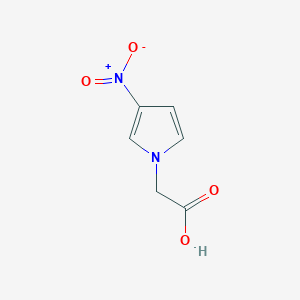
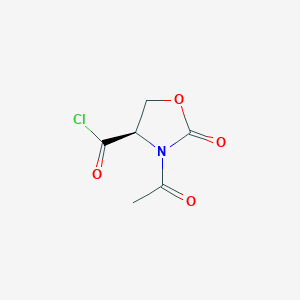

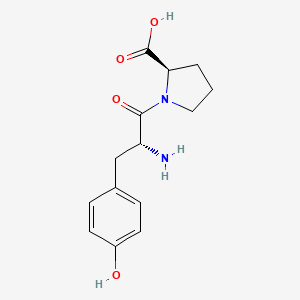
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
